An In-depth Technical Guide to the Chemical Structure and Molecular Formula of Deacetylnimbinene
An In-depth Technical Guide to the Chemical Structure and Molecular Formula of Deacetylnimbinene
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylnimbinene, more systematically known as 6-deacetylnimbin, is a naturally occurring tetranortriterpenoid found in the neem tree (Azadirachta indica).[1][2] As a member of the limonoid class of compounds, it contributes to the rich chemical arsenal of neem, which has been a cornerstone of traditional medicine for centuries. This guide provides a detailed exploration of the chemical structure and molecular formula of 6-deacetylnimbin, offering insights into its physicochemical properties, structural elucidation, and potential applications in drug discovery and development.
Introduction: The Significance of Deacetylnimbinene
Azadirachta indica, commonly known as the neem tree, is a source of a diverse array of bioactive secondary metabolites.[1] Among these, the limonoids are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and insecticidal properties.[2] Deacetylnimbinene (6-deacetylnimbin) is a prominent limonoid that has been identified as a key contributor to the bioactivity of neem extracts.[1][2] Its complex molecular architecture and functional group array make it a compelling target for natural product chemists and pharmacologists. Understanding the precise chemical structure and properties of 6-deacetylnimbin is fundamental to unlocking its therapeutic potential and for the development of novel pharmaceuticals.
Chemical Identity and Molecular Formula
Deacetylnimbinene is a derivative of nimbin, another well-known neem limonoid.[2] The "deacetyl" prefix indicates the absence of an acetyl group, which is replaced by a hydroxyl group at the C-6 position of the nimbin backbone.[2]
| Property | Value | Source |
| Common Name | 6-Deacetylnimbin, Deacetylnimbinene | [1][2] |
| Molecular Formula | C₂₈H₃₄O₈ | [2] |
| Molecular Weight | 498.56 g/mol | [1] |
| CAS Number | 18609-16-0 | [1] |
| IUPAC Name | methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate | [1] |
Structural Elucidation: A Multi-faceted Approach
The determination of the intricate structure of 6-deacetylnimbin relies on a combination of modern spectroscopic techniques. The general workflow for the structural elucidation of a novel natural product like 6-deacetylnimbin is a systematic process.
Caption: General workflow for the isolation and structural elucidation of deacetylnimbinene.
Isolation and Purification
The journey to characterizing 6-deacetylnimbin begins with its extraction from the neem plant, typically from the seeds or leaves.
Step-by-Step General Protocol for Limonoid Isolation:
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Preparation of Plant Material: Dried and powdered neem seeds or leaves are used as the starting material.
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Extraction: The powdered material is subjected to extraction with a suitable organic solvent. Methanol is commonly employed for the extraction of polar limonoids. This can be performed using methods such as Soxhlet extraction or maceration.
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Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Limonoids like 6-deacetylnimbin are typically found in the more polar fractions.
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Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.
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Column Chromatography: Silica gel is a common stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different limonoids.
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High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common choice.
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Spectroscopic Analysis
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of 6-deacetylnimbin. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula, C₂₈H₃₄O₈.
While specific fragmentation data for 6-deacetylnimbin is not extensively published, the fragmentation pattern of limonoids in general provides valuable structural information. Common fragmentation pathways involve the loss of functional groups such as hydroxyl (-18 Da), methoxy (-31 Da), and ester groups. The complex ring system can also undergo characteristic cleavages.
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 6-deacetylnimbin.
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¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their connectivity. The chemical shifts (δ) of the proton signals indicate their electronic environment. For instance, protons attached to carbons bearing oxygen atoms will appear at a lower field (higher δ value). Coupling constants (J) between adjacent protons reveal their spatial relationship.
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¹³C NMR (Carbon-13 NMR): This spectrum shows a signal for each unique carbon atom in the molecule, allowing for a direct count of the carbons. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For example, carbonyl carbons (C=O) typically resonate at a very low field (δ > 170 ppm).
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2D NMR Techniques: These experiments are crucial for assembling the complete structure by establishing correlations between different nuclei.
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COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons and build spin systems within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different spin systems and elucidating the overall carbon skeleton.
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Chemical Structure of Deacetylnimbinene
The elucidated structure of 6-deacetylnimbin reveals a complex tetracyclic triterpenoid core, characteristic of the limonoid family.
Caption: 2D Chemical Structure of 6-Deacetylnimbin (Deacetylnimbinene).
Key structural features include:
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A tetracyclic core structure.
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A furan ring, a common feature in many limonoids.
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Multiple oxygen-containing functional groups, including a hydroxyl group at C-6, ester groups, and an ether linkage, which contribute to its polarity and biological activity.
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Several stereocenters, leading to a specific three-dimensional conformation that is crucial for its interaction with biological targets.
Potential Applications in Drug Development
The unique chemical structure of 6-deacetylnimbin underpins its diverse biological activities, making it a molecule of interest for drug development.
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Insecticidal and Antifeedant Properties: Like many neem limonoids, 6-deacetylnimbin exhibits potent insecticidal and antifeedant activities, making it a potential lead for the development of natural pesticides.[2]
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Anti-inflammatory and Antimicrobial Effects: Preliminary studies suggest that 6-deacetylnimbin possesses anti-inflammatory and antimicrobial properties, which warrant further investigation for therapeutic applications.
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Anticancer Potential: The complex structures of many natural products, including limonoids, often lend themselves to potent and selective anticancer activity. The cytotoxic potential of 6-deacetylnimbin against various cancer cell lines is an active area of research.
Conclusion
Deacetylnimbinene, or 6-deacetylnimbin, is a structurally complex and biologically active limonoid from the neem tree. Its molecular formula of C₂₈H₃₄O₈ and its intricate tetracyclic structure have been established through a combination of spectroscopic techniques. While detailed experimental data for its isolation and complete spectral assignment are not widely disseminated, the principles of natural product chemistry and the analysis of related compounds provide a robust framework for its characterization. The diverse biological activities of 6-deacetylnimbin highlight its potential as a lead compound in the development of new pharmaceuticals and agrochemicals. Further research into its mechanism of action and preclinical studies are essential to fully realize its therapeutic promise.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10505484, Deacetylnimbin. Retrieved from [Link]
